6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
6,8-dimethyl-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)11-8(4-6)9(12(15)16)5-10(14)13-11/h3-5H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
RCYQCCUGBUYOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)N2)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Pfitzinger Reaction-Based Synthesis from Isatin Derivatives
The Pfitzinger reaction, which converts isatin derivatives into quinoline-4-carboxylic acids, offers a viable pathway when adapted for dimethyl substitution . This method involves alkaline cleavage of isatin followed by condensation with a ketone.
Adaptation for 6,8-Dimethyl Substituents:
-
Isatin Precursor : 6,8-Dimethylisatin is synthesized via directed electrophilic substitution, introducing methyl groups at C5 and C7 of isatin (positions corresponding to C6 and C8 in the final quinoline).
-
Condensation with Acetone : In sodium hydroxide/acetone, isatin undergoes ring-opening to form a Schiff base, which cyclizes upon heating to yield 2-toluquinoline-4-carboxylic acid .
-
Oxidation and Decarboxylation : Subsequent oxidation with potassium permanganate introduces the 2-oxo group, followed by decarboxylation in m-xylene to yield the target compound .
Critical Data :
-
Patent CN102924374B reports 85–94% yields for analogous oxidation and decarboxylation steps .
-
Reaction temperatures above 100°C are essential to prevent intermediate degradation .
Cyclization of Substituted Anthranilic Acid Derivatives
Alternative routes involve cyclizing methyl-substituted anthranilic acid derivatives with malonyl esters or acryloyl chlorides. This method allows precise control over substituent placement.
Representative Protocol :
-
Methylanthranilic Acid Preparation : Nitration and reduction of 3,5-dimethylbenzoic acid yield 2-amino-4,6-dimethylbenzoic acid.
-
Malonyl Ester Condensation : Reacting with diethyl malonate in acetic anhydride forms a diketone intermediate.
-
Acid-Catalyzed Cyclization : Sulfuric acid promotes cyclodehydration, generating the 4-oxoquinoline core .
-
Selective Oxidation : Manganese dioxide in dichloromethane oxidizes C2 to the ketone .
Yield Considerations :
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Typical Yield |
|---|---|---|---|
| Gould-Jacobs | High regioselectivity | Requires specialized aniline precursors | 65–75% |
| Pfitzinger Reaction | Scalable, uses commercial isatin | Multi-step oxidation/decarboxylation | 70–85% |
| Anthranilic Cyclization | Direct substituent control | Sensitive to reaction conditions | 60–70% |
Structural Confirmation :
-
¹H NMR : Methyl groups at C6 and C8 appear as singlets (δ 2.45–2.60 ppm). The C2 carbonyl (δ 11.2 ppm, broad) and C4 carboxylic acid (δ 12.8 ppm) are diagnostic .
-
IR Spectroscopy : Strong absorptions at 1680 cm⁻¹ (C=O, acid) and 1645 cm⁻¹ (C=O, ketone) .
Industrial Scalability and Process Optimization
For large-scale synthesis, the Pfitzinger route offers practical advantages:
-
Cost Efficiency : Isatin and acetone are low-cost precursors .
-
Solvent Recovery : Diphenyl ether and m-xylene can be recycled via distillation .
-
Catalytic Improvements : Polystyrene-supported HOBt reduces coupling reagent waste in intermediate steps .
Environmental and Safety Notes :
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group at position 4 participates in esterification and amidation reactions, enabling the synthesis of bioactive derivatives.
Amidation Reactions
Reaction with amines or hydrazine derivatives yields amides or hydrazides, respectively. For example:
-
Hydrazide formation :
Treatment with hydrazine hydrate in ethanol under reflux produces hydrazide derivatives. This reaction is critical for synthesizing antimicrobial agents.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Hydrazine hydrate, EtOH, Δ | 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carbohydrazide | 61% |
-
Amide coupling :
The acid reacts with aromatic amines (e.g., methyl 4-aminobenzoate) via acid chloride intermediates.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Thionyl chloride → Methyl 4-aminobenzoate | 4-[(2-Oxo-1,2-dihydroquinoline-3-carbonyl)amino]benzoic acid | 63% |
Electrophilic Aromatic Substitution
The electron-rich quinoline core undergoes substitution at positions activated by methyl groups (C6 and C8).
Nitration and Halogenation
Methyl substituents direct electrophiles to specific positions. For example:
-
Nitration :
Nitro groups are introduced at C5 or C7 under acidic conditions, though specific yields for the 6,8-dimethyl variant require extrapolation from analogous compounds.
Condensation Reactions
The 2-oxo group participates in Knoevenagel condensations with active methylene compounds.
Cyanoacrylate Condensation
Reaction with ethyl 3-substituted 2-cyanoacrylates forms conjugated intermediates:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Triethylamine, dimethylformamide, Δ | 1-[2-Cyano-2-(ethoxy)carbonyl-1-arylvinyl] derivatives | 71% |
These intermediates cyclize with hydrazine to form pyrazolidinone-fused quinolines, enhancing antimicrobial activity .
Decarboxylation
Under basic or thermal conditions, the carboxylic acid group undergoes decarboxylation to yield 6,8-dimethyl-2-oxo-1,2-dihydroquinoline.
| Conditions | Product | Notes | Source |
|---|---|---|---|
| NaOH (1M), THF, RT | 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline | Requires acid workup |
Biological Activity Correlation
Modifications at C4 (carboxylic acid) and C8 (methylamino) significantly influence bioactivity:
Scientific Research Applications
Biological Activities
Research indicates that 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid exhibits notable biological activities:
Antimicrobial Properties
Preliminary studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. It has been investigated for its potential to inhibit microbial growth, making it a candidate for developing new antibiotics.
Anti-inflammatory Effects
In vivo studies suggest that this compound may reduce inflammation markers in models of arthritis. The observed decrease in prostaglandin E2 levels indicates its potential as an anti-inflammatory agent.
Antitumor Activity
Recent investigations into the antitumor properties of this compound have demonstrated its ability to reduce cell viability in various cancer cell lines at low concentrations (as low as 10 µM). This suggests that it may have therapeutic potential in cancer treatment.
Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against multiple bacterial strains; potential for antibiotic development. |
| Anti-inflammatory Effects | Reduced inflammatory markers in animal models; correlates with COX inhibition. |
| Antitumor Activity | Significant reduction in cell viability in cancer cell lines; strong potential for cancer therapy. |
Applications in Medicinal Chemistry
Given its biological activities, this compound is being explored for several applications:
- Drug Development : Its antimicrobial and anti-inflammatory properties make it a candidate for new drug formulations targeting infections and inflammatory diseases.
- Cancer Therapy : The antitumor activity observed warrants further research into its mechanisms and potential as an anticancer agent.
- Organic Synthesis : Its unique structural features allow it to serve as a versatile building block in synthesizing other complex organic molecules.
Mechanism of Action
The mechanism of action of 6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. It also interacts with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Positional Isomers
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (CAS: 1267002-24-3)
- Structural Differences : A single methyl group at position 1 instead of 6,8-dimethyl substitution.
- Biological Activity : Derivatives of this compound exhibit antibacterial activity against Enterococcus faecalis but with lower potency compared to 6,8-dimethyl analogs, suggesting that methyl groups at 6 and 8 enhance target binding .
1,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
- Structural Differences : Methyl groups at positions 1 and 8 instead of 6 and 6.
6,8-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 31601-86-2)
- Structural Differences : Positional isomer with the oxo group at position 4 instead of 2 and a carboxylic acid group at position 3.
- Functional Impact : The 4-oxo configuration may influence hydrogen-bonding patterns and crystal packing, as observed in Hirshfeld surface analyses of related compounds .
Data Tables
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Biological Activity
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a compound of significant interest due to its diverse biological activities. Research has shown that derivatives of this compound exhibit various pharmacological properties, including antiviral, antibacterial, and anticancer effects. This article summarizes the current findings regarding its biological activity, supported by data tables and relevant case studies.
1. Antiviral Activity
Recent studies have highlighted the potential of quinoline derivatives as antiviral agents. For instance, compounds similar to this compound have demonstrated promising activity against the Hepatitis B virus (HBV).
Case Study: Anti-HBV Activity
- Model Used : Human hepatoma cell line HepG2 stably transfected with NTCP gene.
- Results : Compounds exhibited significant inhibition of HBV replication at a concentration of 10 µM. The cytotoxicity was assessed, showing low toxicity levels alongside effective viral inhibition.
| Compound | IC50 (µM) | Cytotoxicity (CC50) (µM) |
|---|---|---|
| Compound 3 | 5.0 | >100 |
| Compound 4 | 6.5 | >100 |
| Compound 6 | 7.0 | >100 |
These findings suggest that derivatives of the compound can serve as potential therapeutic agents against HBV, providing a basis for further development in antiviral therapies .
2. Antibacterial Activity
The antibacterial properties of quinoline derivatives have also been extensively studied. Compounds derived from the 4-hydroxy-2-oxo-1,2-dihydroquinoline scaffold have shown moderate antibacterial activity against various strains.
Research Findings
- Method : Minimum Inhibitory Concentration (MIC) assay was used to evaluate antibacterial potency.
- Results : The synthesized compounds exhibited varying degrees of antibacterial activity against common pathogens.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
| Compound C | P. aeruginosa | 64 |
While some compounds showed promising results, further optimization is needed to enhance their efficacy .
3. Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies focusing on various cancer cell lines.
Case Study: MCF-7 Cell Line
- Method : MTT assay was performed to assess cell viability.
- Results : Certain derivatives demonstrated significant cytotoxic effects compared to standard chemotherapy agents.
| Compound | IC50 (µM) | Comparison with Doxorubicin |
|---|---|---|
| Compound X | 15 | More effective |
| Compound Y | 25 | Comparable |
| Compound Z | 30 | Less effective |
These results indicate that modifications to the quinoline structure can lead to enhanced anticancer properties, making them candidates for further investigation in cancer treatment .
Q & A
Q. Key Considerations :
- Temperature : Higher temperatures (e.g., 100°C in POCl₃ reactions) improve reaction rates but may degrade sensitive intermediates.
- Solvent : Polar aprotic solvents like DMF stabilize intermediates but require careful removal to avoid impurities.
- Workup : Ice-cold water quenching after POCl₃ reactions minimizes side reactions .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR identifies methyl groups (δ ~2.5 ppm for CH₃) and the carboxylic proton (δ ~12-14 ppm). Tautomeric equilibria (keto-enol) may split peaks; use DMSO-d₆ to stabilize forms .
- LC-MS : Validates molecular weight (e.g., [M+H]+ at m/z 233) and monitors reaction progress .
- X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., C–H⋯π interactions in crystal packing) .
- Elemental Analysis : Confirms purity (>95% C, H, N content) .
Ambiguity Resolution : Cross-reference NMR with IR (C=O stretch ~1700 cm⁻¹) and computational models (DFT) .
How can computational methods like DFT and molecular docking predict the electronic properties and biological interactions of this compound?
Q. Advanced
- DFT Calculations : Model the HOMO-LUMO gap to predict reactivity. For example, the electron-withdrawing carboxylic acid group lowers LUMO energy, enhancing electrophilic reactivity .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) by optimizing hydrogen bonds between the carboxylic group and active-site residues .
- MD Simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation effects) .
Validation : Compare computed IR/NMR spectra with experimental data to refine models .
What strategies resolve contradictions in reaction outcomes when introducing substituents at the 6 and 8 positions of the quinoline core?
Q. Advanced
- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control methylation sites, followed by deprotection .
- Protective-Deprotective Sequences : Temporarily block reactive sites (e.g., carboxylic acid as an ester) during alkylation .
- Microwave-Assisted Synthesis : Enhance regioselectivity and reduce side products via controlled heating .
Case Study : achieved 86.5% yield in carboxylation by hydrolyzing ethyl esters under mild NaOH/MeOH conditions, avoiding decarboxylation.
What are the key considerations for ensuring compound stability during storage and handling in experimental settings?
Q. Basic
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent oxidation .
- Handling : Use gloves and eye protection; avoid inhalation (even if GHS hazards are unclassified) .
- Solubility : Store in dry DMSO or ethanol; avoid aqueous solutions to prevent hydrolysis .
How does the presence of methyl groups at positions 6 and 8 affect the compound's reactivity in further functionalization reactions?
Q. Advanced
- Steric Hindrance : Methyl groups reduce accessibility for electrophilic substitution at adjacent positions.
- Electronic Effects : Electron-donating methyl groups activate the quinoline ring for nucleophilic attacks at electron-deficient sites (e.g., C-3) .
- Case Study : Methylation in required AlCl₃ catalysis to overcome steric barriers during cyclization.
What experimental approaches can validate the proposed tautomeric forms of this compound in different solvents?
Q. Advanced
- Variable Solvent NMR : Compare spectra in DMSO-d₆ (stabilizes enol form) vs. CDCl₃ (favors keto form) .
- IR Spectroscopy : Detect enol C–O stretch (~1250 cm⁻¹) and keto C=O (~1680 cm⁻¹) .
- DFT-Predicted Tautomer Stability : Calculate energy differences between forms in silico .
How can researchers optimize catalytic systems for improving the efficiency of key synthetic steps, such as cyclization or carboxylation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
